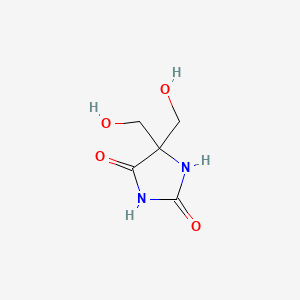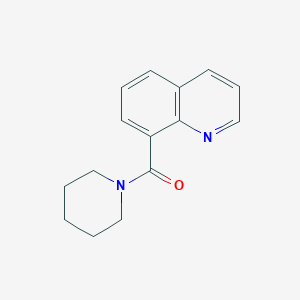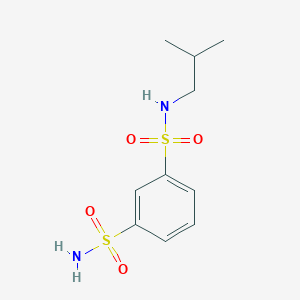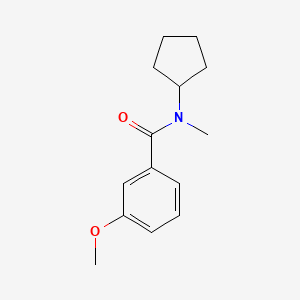
4-(4-Propan-2-yloxybenzoyl)piperazin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Propan-2-yloxybenzoyl)piperazin-2-one, also known as PPOP, is a chemical compound that has gained attention in the field of medicinal chemistry due to its potential applications in various scientific research studies.
Mecanismo De Acción
The mechanism of action of 4-(4-Propan-2-yloxybenzoyl)piperazin-2-one is not fully understood, but it is believed to act on the central nervous system by modulating the activity of neurotransmitters such as serotonin and dopamine. It has also been shown to inhibit the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory process.
Biochemical and Physiological Effects:
4-(4-Propan-2-yloxybenzoyl)piperazin-2-one has been shown to produce a range of biochemical and physiological effects, including the inhibition of pain and inflammation, the reduction of seizures, and the modulation of neurotransmitter activity. It has also been shown to have antioxidant and neuroprotective properties, which may be beneficial in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 4-(4-Propan-2-yloxybenzoyl)piperazin-2-one is its high yield synthesis method, which makes it easily accessible for laboratory experiments. It is also relatively stable and has a long shelf life. However, one of the limitations of 4-(4-Propan-2-yloxybenzoyl)piperazin-2-one is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the study of 4-(4-Propan-2-yloxybenzoyl)piperazin-2-one. One potential area of research is the development of new drugs based on the structure of 4-(4-Propan-2-yloxybenzoyl)piperazin-2-one for the treatment of various diseases. Another potential area of research is the investigation of the mechanism of action of 4-(4-Propan-2-yloxybenzoyl)piperazin-2-one and its effects on neurotransmitter activity. Additionally, further studies are needed to determine the optimal dosage and administration of 4-(4-Propan-2-yloxybenzoyl)piperazin-2-one for therapeutic use.
Conclusion:
In conclusion, 4-(4-Propan-2-yloxybenzoyl)piperazin-2-one is a promising compound that has gained attention in the field of medicinal chemistry due to its potential applications in various scientific research studies. Its anti-inflammatory, analgesic, and anticonvulsant properties make it a promising candidate for the development of new drugs for the treatment of various diseases. Further research is needed to fully understand the mechanism of action of 4-(4-Propan-2-yloxybenzoyl)piperazin-2-one and to determine its optimal dosage and administration for therapeutic use.
Métodos De Síntesis
4-(4-Propan-2-yloxybenzoyl)piperazin-2-one can be synthesized using a variety of methods, including the reaction of 4-hydroxybenzoic acid with 2-(2-aminoethyl)piperazine in the presence of a coupling agent such as dicyclohexylcarbodiimide. The resulting product is then treated with isopropanol to obtain 4-(4-Propan-2-yloxybenzoyl)piperazin-2-one in high yield.
Aplicaciones Científicas De Investigación
4-(4-Propan-2-yloxybenzoyl)piperazin-2-one has been extensively studied for its potential applications in various scientific research studies. It has been shown to possess anti-inflammatory, analgesic, and anticonvulsant properties, making it a promising candidate for the development of new drugs for the treatment of various diseases such as epilepsy, chronic pain, and inflammation.
Propiedades
IUPAC Name |
4-(4-propan-2-yloxybenzoyl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c1-10(2)19-12-5-3-11(4-6-12)14(18)16-8-7-15-13(17)9-16/h3-6,10H,7-9H2,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLJNGPGGSAEHQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)N2CCNC(=O)C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Propan-2-yloxybenzoyl)piperazin-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carbonyl)-6-(trifluoromethyl)-1H-pyridin-2-one](/img/structure/B7537040.png)
![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[4-(cyclopropanecarbonylamino)phenyl]piperidine-4-carboxamide](/img/structure/B7537042.png)
![2,5-dimethyl-N-[4-(1,3,4,5-tetrahydropyrido[4,3-b]indole-2-carbonyl)phenyl]benzenesulfonamide](/img/structure/B7537048.png)
![2-[4-[2-(1,2-benzoxazol-3-yl)acetyl]piperazin-1-yl]-N-benzylacetamide](/img/structure/B7537049.png)
![7-[4-(4-acetylphenyl)sulfonylpiperazine-1-carbonyl]-4H-1,4-benzoxazin-3-one](/img/structure/B7537056.png)
![N-[(4-morpholin-4-ylsulfonylphenyl)methyl]-3-phenylpropanamide](/img/structure/B7537064.png)


![9-[2-(3-Methoxyphenoxy)ethyl]purin-6-amine](/img/structure/B7537077.png)
![1-[2-[6-Chloro-3-(2,4-difluorophenyl)-4-oxoquinazolin-2-yl]sulfanylacetyl]piperidine-4-carboxamide](/img/structure/B7537091.png)



![2-fluoro-N~1~-[1-(2-methoxyethyl)-2-oxo-1,2,3,4-tetrahydro-6-quinolinyl]-1-benzenesulfonamide](/img/structure/B7537120.png)